5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Exhibits 5.5-Fold Higher Antifungal Potency Compared to Pyrimethanil Against Botrytis cinerea
In a study evaluating a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives, compound 3n demonstrated significantly enhanced antifungal activity against Botrytis cinerea compared to the commercial fungicide pyrimethanil [1]. This comparison highlights the superior efficacy of the iodo-triazole scaffold.
| Evidence Dimension | Antifungal activity (EC50) |
|---|---|
| Target Compound Data | Compound 3n: EC50 = 5.4 µg/mL |
| Comparator Or Baseline | Pyrimethanil: EC50 = 29.6 µg/mL |
| Quantified Difference | 5.48-fold higher potency |
| Conditions | In vitro antifungal assay against Botrytis cinerea |
Why This Matters
This 5.5-fold improvement in potency demonstrates the potential of 5-iodo-1,4-disubstituted-1,2,3-triazoles as more effective antifungal leads, justifying their selection over existing commercial agents.
- [1] He, J.-B., Feng, L.-L., Li, J., Tao, R.-J., Wang, F., Liao, X., Sun, Q.-S., Long, Q.-X., Ren, Y.-L., Wan, J., & He, H.-W. (2015). Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors. Bioorganic & Medicinal Chemistry, 23(7), 1395–1401. View Source
